

A systematic review of Sebragiline's effectiveness in neurodegenerative diseases

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Compound of Interest

Compound Name: Sebragiline

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Sebragiline in Neurodegenerative Diseases: A Systematic Review and Comparison

For Immediate Release

This guide provides a systematic review of the clinical trial data for **Sebragiline**, a selective monoamine oxidase B (MAO-B) inhibitor, in the context of neurodegenerative diseases. Its performance is compared with established and emerging therapeutic alternatives for Alzheimer's disease, Parkinson's disease, and Huntington's disease, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sebragiline, a potent and reversible inhibitor of MAO-B, was investigated as a potential treatment for Alzheimer's disease. While preclinical studies suggested neuroprotective effects by reducing oxidative stress, a significant Phase II clinical trial in patients with moderate Alzheimer's disease, known as the MAYfLower RoAD study, did not meet its primary endpoint of improving cognition. However, post-hoc analyses hinted at a potential benefit for neuropsychiatric symptoms. To date, **Sebragiline** has not been clinically evaluated for Parkinson's disease or Huntington's disease. This guide places the available data on **Sebragiline** in direct comparison with current therapeutic options for these major neurodegenerative disorders to inform future research and development.

Alzheimer's Disease: Sembragiline vs. Standard of Care

The primary clinical evidence for **Sembragiline** in neurodegenerative disease comes from the MAYfLOWer RoAD trial in patients with moderate Alzheimer's disease. The standard of care for this patient population typically includes acetylcholinesterase inhibitors (AChEIs) and NMDA receptor antagonists like memantine.

Quantitative Data Comparison: Alzheimer's Disease

Treatment/End point	Drug/Dose	Change from Baseline (vs. Placebo)	p-value	Study
Cognition (ADAS-Cog11)	Sembragiline 1mg	-0.15	0.865	MAYflOwer RoAD[1][2]
Sembragiline 5mg	+0.90	0.312	MAYflOwer RoAD[1][2]	
Donepezil	SMD: -0.33	<0.05	Meta-analysis	
Galantamine	-3.15 to -4.1	<0.001	Multiple trials[3][4]	
Rivastigmine	SMD: -0.65	<0.05	Meta-analysis	
Function (ADCS-ADL)	Sembragiline 1mg	+2.64	0.051	MAYflOwer RoAD[1][2]
Sembragiline 5mg	+1.89	0.160	MAYflOwer RoAD[1][2]	
Memantine	Statistically significant improvement	<0.05	Meta-analysis[5]	
Behavior (BEHAVE-AD-FW)	Sembragiline 1mg	-2.80	0.014	MAYflOwer RoAD[1][2]
Sembragiline 5mg	-2.64	0.019	MAYflOwer RoAD[1][2]	
Behavior (NPI)	Memantine	Statistically significant improvement	<0.05	Meta-analysis[5][6]

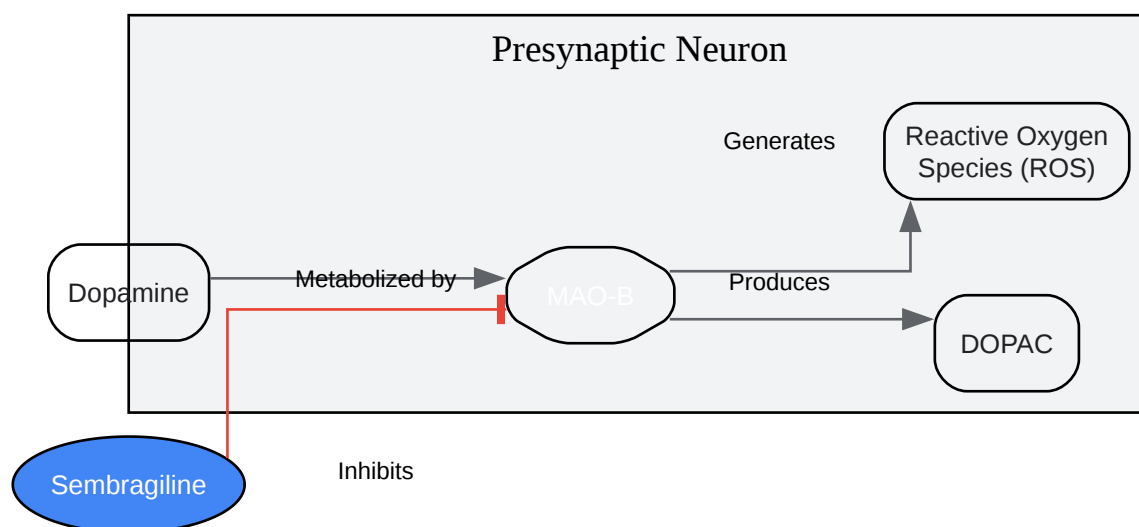
SMD: Standardized Mean Difference. A negative value on ADAS-Cog11 indicates improvement. A positive value on ADCS-ADL indicates less decline. A negative value on BEHAVE-AD-FW indicates improvement.

Experimental Protocol: MAYflOwer RoAD (Sembragiline)

The MAYflOwer RoAD study was a Phase II, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1][2]

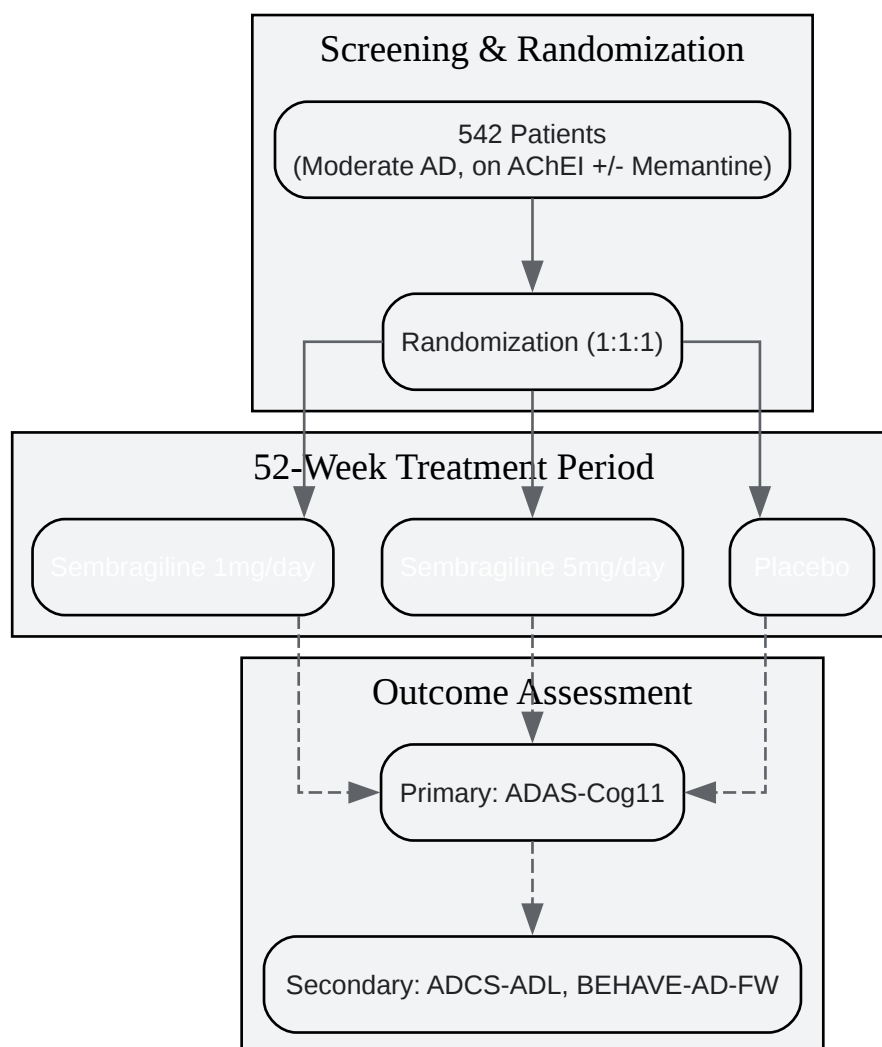
- **Participants:** 542 patients with moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 13-20) who were on a stable dose of an acetylcholinesterase inhibitor, with or without memantine.
- **Intervention:** Patients were randomized (1:1:1) to receive **Sembragiline** 1 mg, **Sembragiline** 5 mg, or a placebo once daily for 52 weeks.
- **Primary Outcome:** The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (11 items) (ADAS-Cog11).
- **Secondary Outcomes:** Secondary measures included the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale and the Behavioral Pathology in Alzheimer's Disease Frequency-Weighted severity scale (BEHAVE-AD-FW).

Signaling Pathway and Experimental Workflow



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Mechanism of Action of **Sembragiline**.



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MAYflow RoAD Study Workflow.

Parkinson's Disease: Comparison with Standard Therapies

While **Sembragiline** has not been tested in Parkinson's disease, its mechanism as a MAO-B inhibitor is relevant, as other drugs in this class (e.g., selegiline, rasagiline) are used to treat Parkinson's. The primary treatments for Parkinson's disease include Levodopa and dopamine agonists.

Quantitative Data Comparison: Parkinson's Disease

Treatment/End point	Drug	Change from Baseline in UPDRS Score (vs. Placebo)	p-value	Study
Total UPDRS	Levodopa (150-600mg)	-1.0 to -2.0 point improvement (vs. +8 in placebo at 42 weeks)	Significant	ELLDOPA[7]
Rasagiline (1mg/day)	-1.6 point worsening (vs. -2.6 in placebo at 72 weeks)	Significant	ADAGIO[8]	
UPDRS Motor Score (Part III)	Levodopa	26.2% improvement (vs. 4.0% in placebo at 24 weeks)	<0.001	ELLDOPA[9]
Pramipexole ER	-8.2 (vs. -1.2 in placebo at 33 weeks)	<0.0001	Trial Data[10]	
Ropinirole	-9.5 (vs. -4.5 in placebo at 16 weeks)	0.00001	STRONG study[11]	
UPDRS ADL Score (Part II)	Pramipexole	Significantly greater improvement	0.002	Trial Data[12]
Ropinirole	-2.7 (vs. -1.0 in placebo at 16 weeks)	0.0002	STRONG study[11]	

A negative change in UPDRS scores indicates improvement.

Huntington's Disease: Comparison with Symptomatic and Emerging Therapies

There is no clinical data for **Sembragiline** in Huntington's disease. Current treatments primarily manage symptoms, such as chorea, with medications like tetrabenazine. Emerging therapies, including antisense oligonucleotides (ASOs), aim to modify the disease course by targeting the huntingtin protein.

Quantitative Data Comparison: Huntington's Disease

Treatment/End point	Drug	Change from Baseline in UHDRS Score (vs. Placebo)	p-value	Study
Total Maximal Chorea Score	Tetrabenazine	-4.6 point improvement from baseline	<0.001	Open-label extension[13]
Deutetrabenazine	-4.4 (vs. -1.9 in placebo)	<0.0001	First-HD[14]	
Total Motor Score	Pridopidine	-2.8 (vs. placebo)	0.04	Phase 2 Trial[14]
Mutant Huntingtin (mHTT) in CSF	Tominersen (ASO)	38-42% reduction	N/A	Phase 1/2a[15] [16]

A negative change in UHDRS scores indicates improvement. CSF: Cerebrospinal Fluid.

Conclusion

The clinical development of **Sembragiline** for Alzheimer's disease was halted due to a lack of efficacy on the primary cognitive endpoint in the MAYflower RoAD trial. The post-hoc finding of a potential benefit in neuropsychiatric symptoms would require further investigation in a dedicated clinical trial. As a MAO-B inhibitor, its mechanism of action is relevant to Parkinson's disease, where other drugs of the same class have shown modest symptomatic benefit. There is currently no rationale to pursue **Sembragiline** for Huntington's disease based on available

data. This comparative guide highlights the current therapeutic landscape and the positioning of **Sembragiline** within it, providing a valuable resource for the scientific and drug development community.

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